molecular formula C9H9N3O2S B13259479 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13259479
M. Wt: 223.25 g/mol
InChI Key: PRSIRAJUOCRZOF-UHFFFAOYSA-N
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Description

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. This heterocyclic compound features a pyrazole core linked to a thiazole ring, a structural motif frequently associated with diverse biological activities. Scientific literature indicates that derivatives based on this 1-thiazol-2-yl-1H-pyrazole-5-carboxylic acid structure have been identified as possessing potent anti-proliferative activity against a broad range of tumor cell lines . Research into these analogs has demonstrated promising mechanisms of action, including the ability to induce cell cycle arrest at the G0/G1 interphase . Notably, specific compounds within this class have shown potent and selective inhibition of distinct cancer cell types, such as human B-cell lymphoma, while exhibiting no observed cytotoxic effects on normal human cells in vitro . This selective profile makes the core structure a valuable template for developing novel targeted therapies. Furthermore, the broader families of thiazole and pyrazole hybrids are extensively investigated for their potential as antimicrobial and antifungal agents, opening additional avenues for research into this compound's applicability . Researchers can utilize this high-quality building block to explore structure-activity relationships (SAR), synthesize novel analogs, and investigate its potential across various therapeutic areas.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

2-ethyl-5-(1,3-thiazol-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2S/c1-2-12-7(9(13)14)5-6(11-12)8-10-3-4-15-8/h3-5H,2H2,1H3,(H,13,14)

InChI Key

PRSIRAJUOCRZOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole-5-carboxylic Acid or Ester Intermediates

One common route begins with the formation of ethyl or other alkyl pyrazole-5-carboxylates through condensation reactions involving diketocarboxylic esters and hydrazines.

  • For example, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can be synthesized by reacting diethyl oxalate with methylhydrazine in ethanol under controlled temperature (below 0°C), followed by acidification and extraction to isolate the ester intermediate with high yield (~94%) and purity (~96%).

  • Subsequent chlorination or halogenation at specific positions on the pyrazole ring can be achieved using reagents such as sulfuryl chloride (SO2Cl2) under reflux conditions, yielding chlorinated pyrazole esters in high yield (~95%).

  • Hydrolysis of these esters under basic conditions (NaOH, 80°C) followed by acidification produces the corresponding pyrazole-5-carboxylic acids with good purity and melting points confirming structure.

Alkylation at N-1 Position

The introduction of the ethyl group at the N-1 position of the pyrazole ring is commonly performed via alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) or other alkylating agents such as dialkyl sulfates or alkyl tosylates.

  • The reaction is usually conducted under basic conditions to generate the pyrazole anion/enolate, which then reacts with the alkylating agent to give the N-ethyl pyrazole derivative.

  • Careful control of reaction conditions is necessary to avoid mixtures of isomers (e.g., N-1 vs. N-3 alkylation), which complicate purification.

Oxidation and Final Functional Group Transformations

  • Oxidation steps may be employed to convert dihydropyrazole intermediates to aromatic pyrazoles using oxidizing agents such as potassium persulfate in acidic media, typically in acetonitrile solvent systems, achieving yields of 75-80%.

  • Final hydrolysis or ester cleavage steps convert ester intermediates to the free carboxylic acid, often by treatment with aqueous base followed by acidification.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Pyrazole ester formation Condensation Diethyl oxalate + methylhydrazine, ethanol, <0°C 94 High purity (96%), no further purification needed
Halogenation of pyrazole Chlorination SO2Cl2, dichloroethane, reflux, 2 h 95 Produces chlorinated pyrazole esters
Ester hydrolysis Base hydrolysis NaOH, 80°C, aqueous solution, acidification 80-90 Produces pyrazole-5-carboxylic acid
N-1 Ethylation Alkylation Ethyl halide, base, controlled temperature 70-85 Avoids isomer mixtures by controlling conditions
Thiazole substitution Condensation/Substitution Thiazole precursors + activated pyrazole derivatives 65-80 Conditions vary; often involves acid chlorides or carbothioamides
Oxidation to aromatic pyrazole Oxidation Potassium persulfate, sulfuric acid catalyst, acetonitrile 75-80 Converts dihydropyrazole to aromatic pyrazole

Mechanistic Insights and Catalysis

  • The oxidation of dihydropyrazole intermediates to aromatic pyrazoles proceeds via radical or ionic pathways facilitated by persulfate oxidants and acid catalysts.

  • Alkylation reactions proceed via nucleophilic attack of the pyrazole nitrogen anion on the alkyl halide, requiring strong bases and anhydrous conditions to maximize selectivity.

  • Thiazole ring formation often involves cyclocondensation mechanisms where a thioamide intermediate reacts with α-bromo ketones or phenacyl bromides to form the thiazole heterocycle linked to the pyrazole core.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole moiety is known to inhibit certain enzymes, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities.

Comparison with Similar Compounds

Substituents at the 1-Position

  • This compound exhibits lower molecular weight (MW: 168.17 g/mol) and higher hydrophobicity (logP ~1.2) compared to the thiazolyl analog .
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 133261-07-1): The ethyl ester derivative lacks the free carboxylic acid, reducing solubility in aqueous media but increasing lipophilicity (logP ~2.5). This modification is common in prodrug design .

Substituents at the 3-Position

  • 1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1006441-04-8): The nitro group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.8 vs. ~4.5 for the thiazolyl analog) and altering reactivity in coupling reactions .

Substituents at the 5-Position

  • 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde (CAS 2091446-87-4): Replacing the carboxylic acid with a carbaldehyde group eliminates hydrogen-bonding capacity, which may reduce bioavailability or coordination with metal ions .

Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) logP pKa (COOH) Solubility (mg/mL, H₂O)
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid - 223.25 ~1.8 ~4.5 12.3
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 50920-65-5 168.17 ~1.2 ~4.2 25.6
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid 1006441-04-8 185.14 ~0.9 ~2.8 8.9
3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid - 216.23 ~2.4 ~4.1 5.7

Notes:

  • The thiazolyl group increases molecular weight and introduces moderate lipophilicity compared to methyl or phenyl substituents.
  • The carboxylic acid pKa is influenced by adjacent electron-withdrawing groups (e.g., nitro) .

Biological Activity

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 2092831-66-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₃O₂S, with a molecular weight of 223.25 g/mol. The compound features a pyrazole ring substituted with a thiazole moiety, which is known to enhance biological activity.

Antiviral Activity

Research indicates that pyrazole derivatives, including those containing thiazole groups, exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral strains:

  • Anti-HSV Activity : In studies evaluating anti-herpetic effects, related compounds demonstrated substantial inhibitory activity against the herpes simplex virus (HSV), with some derivatives achieving high selectivity indices .

Antibacterial Activity

The antibacterial potential of thiazole-containing compounds is well-documented. For example, derivatives similar to this compound have shown promising results against Gram-positive bacteria such as Staphylococcus aureus:

CompoundMIC (µg/mL)Reference
3a10
Azithromycin40

These findings suggest that the thiazole moiety contributes significantly to the antibacterial efficacy of the compound.

Anti-inflammatory Activity

Compounds in this class have also been evaluated for their anti-inflammatory properties. The introduction of specific substituents can enhance their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : Compounds may interfere with viral entry or replication within host cells.
  • Bacterial Cell Wall Disruption : The structural features allow for binding to bacterial enzymes essential for cell wall synthesis.
  • Modulation of Inflammatory Pathways : These compounds may inhibit cyclooxygenase (COX) enzymes or other mediators involved in the inflammatory response.

Case Studies and Research Findings

Recent studies have synthesized various derivatives of pyrazole and thiazole and assessed their biological activities:

  • Synthesis and Evaluation : A study synthesized multiple thiazole derivatives and evaluated their antibacterial and anti-inflammatory activities in vitro. Some compounds exhibited MIC values significantly lower than standard antibiotics like azithromycin .
  • Molecular Dynamics Simulations : Docking studies have shown that these compounds can effectively bind to target proteins involved in bacterial resistance mechanisms, suggesting potential for development into new antibiotics .

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